molecular formula C14H15NO2 B2893697 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide CAS No. 56776-56-8

2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide

Cat. No. B2893697
CAS RN: 56776-56-8
M. Wt: 229.279
InChI Key: OMWHSMMOVSNXTM-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a derivative of furan and is a potential biofuel, being derivable from cellulose .


Synthesis Analysis

Fructose can be converted into 2,5-dimethylfuran in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural . Fructose is obtainable from glucose, a building block in cellulose .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran consists of a furan ring with two methyl groups attached . The molecular formula is C6H8O .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3 . It has a melting point of -62 °C and a boiling point of 92 to 94 °C . It is insoluble in water .

Scientific Research Applications

Antiviral Applications

A novel series of furan-carboxamide derivatives, including compounds with structural similarities to 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds demonstrate significant anti-influenza activity, highlighting the potential of furan-carboxamide derivatives in the development of new antiviral medications against lethal strains of influenza A virus (Yu Yongshi et al., 2017).

Biopolymer Synthesis

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides demonstrates the potential of furan derivatives, such as this compound, in creating sustainable alternatives to polyphthalamides. These materials show promise for high-performance applications in commercial sectors, indicating the versatility of furan compounds in the development of biodegradable and high-strength polymers (Yi Jiang et al., 2015).

Biomass Conversion

Furan derivatives from renewable biomass resources offer a sustainable alternative to petroleum-based chemicals for producing plastics and fine chemicals. Studies on the efficient production of hydroxymethylfurfural (HMF) from fructose using phase modifiers showcase the role of furan compounds in advancing green chemistry and biofuel production, potentially including derivatives like this compound (Yuriy Román‐Leshkov et al., 2006).

Catalysis and Chemical Synthesis

The cyclopalladation of N,N-dimethyl-2(or -3)-furancarboselenoamide to form chelates, which involves compounds structurally related to this compound, highlights the utility of furan derivatives in catalytic processes and the synthesis of complex chemical structures. This research underscores the potential for furan-carboxamide derivatives in catalysis and the development of new synthetic methodologies (M. Nonoyama et al., 1989).

Electrochemical Conversion for Biofuel

The electrochemical conversion of biomass-derived furfurals to valuable compounds, including 2,5-dimethylfuran, demonstrates the role of furan derivatives in sustainable energy solutions. This approach, which can potentially be applied to compounds like this compound, offers a promising pathway for converting renewable resources into liquid biofuels, highlighting the importance of furan compounds in the field of renewable energy (Peter Nilges et al., 2013).

Safety and Hazards

2,5-Dimethylfuran is very flammable and can be harmful . Its flash point is -1 °C, and its autoignition temperature is 285.85 °C .

Future Directions

The future directions for this compound could involve its potential use as a biofuel . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline . It is also chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .

properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWHSMMOVSNXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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